Potency Against hCA II: 4.3 nM Ki for 3-Chlorophenyl Analog (8c) vs. 12.5 nM for Acetazolamide — 2.9-Fold Superior Potency in Stopped-Flow CO2 Hydration Assay
The 3-chlorophenyl urea-linked benzenesulfonamide analog 8c (a direct structural congener of the target compound family) demonstrates an hCA II Ki of 4.3 nM, representing a 2.9-fold improvement in potency over the clinical standard acetazolamide (AAZ, hCA II Ki = 12.5 nM) [1][2]. Within the same 3-substituted benzamide series, 8c (3-Cl) is the most potent compound, surpassing 8f (3-CF3, Ki = 8.2 nM), 8a (unsubstituted, Ki = 12.2 nM), and 8d (3-CH3, Ki = 5.6 nM) [2]. All measurements were performed using the stopped-flow CO2 hydration assay with recombinant human CA II, preincubated for 15 minutes, a standardized methodology in the CA inhibitor field that permits direct cross-study comparison [2].
| Evidence Dimension | hCA II inhibitory potency (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 4.3 nM (analog 8c, 3-chlorophenyl urea-linked benzenesulfonamide) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 12.5 nM; Analog 8f (3-CF3): Ki = 8.2 nM; Analog 8a (unsubstituted): Ki = 12.2 nM; Analog 8d (3-CH3): Ki = 5.6 nM |
| Quantified Difference | 8c is 2.9-fold more potent than AAZ; 1.9-fold more potent than 8f; 2.8-fold more potent than 8a; 1.3-fold more potent than 8d |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human CA II; 15 min preincubation; data from Kim et al., Eur J Pharm Sci, 2025 [2]; AAZ reference data from independent publication (ACS Med Chem Lett, 2020) [1] |
Why This Matters
A 2.9-fold improvement in hCA II Ki over the FDA-approved standard AAZ directly translates to lower required dosing for equivalent target engagement in intraocular pressure reduction, a key procurement consideration for glaucoma-focused discovery programs.
- [1] PMC7236538. Table 1: Ki Values (nM) against hCA I, hCA II, hCA VII, hCA IX, hCA XII, and hCA XIV Isoforms. ACS Med Chem Lett. 2020. https://pmc.ncbi.nlm.nih.gov/articles/PMC7236538/table/tbl1/ (accessed 2026-04-30). View Source
- [2] Kim J, Lee E, Vullo D, Mishra CB, Supuran CT, Jeon R. Design and Synthesis of Potent and Selective Urea-linked Benzenesulfonamide Analogs as Carbonic Anhydrase II Inhibitors. Eur J Pharm Sci. 2025;213:107233. doi:10.1016/j.ejps.2025.107233. View Source
